molecular formula C30H48O3 B583243 Momordicoside I aglycone CAS No. 81910-41-0

Momordicoside I aglycone

Cat. No.: B583243
CAS No.: 81910-41-0
M. Wt: 456.711
InChI Key: GDWGKJJMMBZZDX-ITPHIMIFSA-N
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Description

Momordicoside I aglycone is a natural compound that can be isolated from the herbs of Mormodica charantia L . It is a type of triterpenoid . The CAS number is 81910-41-0 .


Synthesis Analysis

The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .


Molecular Structure Analysis

The molecular formula of this compound is C30H48O3 . The molecular weight is 456.7 g/mol . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .


Chemical Reactions Analysis

The aglycone of momordicoside I was isolated from the ether soluble fraction in a high amount . The structures of the metabolites were established on the basis of one and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with the reported data in the literature .


Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Diabetes and Obesity Treatment :

    • Momordicoside I aglycone, isolated from Momordica charantia (bitter melon), exhibits biological effects beneficial for diabetes and obesity. It has been shown to stimulate GLUT4 translocation to the cell membrane in both L6 myotubes and 3T3-L1 adipocytes, a crucial step for inducible glucose entry into cells. This is associated with increased activity of AMP-activated protein kinase (AMPK), a key pathway for glucose uptake and fatty acid oxidation. Additionally, it enhances fatty acid oxidation and glucose disposal during glucose tolerance tests in insulin-sensitive and insulin-resistant mice, suggesting its potential as a therapeutic for diabetes and obesity (Tan et al., 2008).
  • Pharmacological Potential :

    • Studies have shown that this compound has extensive biological activities and potential medicinal value, with functions like reducing blood sugar, enhancing immunity, controlling incretion, and exhibiting anti-oxidative properties. It also has potential applications in reducing cholesterol levels, adjusting substance metabolism, and bacteriostasis (Ning, 2008).
  • Chemical Analysis and Quantitative Determination :

    • There has been development of methods for the quantitative analysis of aglycone of momordicoside in different areas, using techniques like high-performance liquid chromatography (HPLC). These methods are crucial for determining the concentration and purity of this compound in various samples (Zhang et al., 2010).
  • Biotransformation and Anti-Diabetic Potential :

    • Research on the biotransformation of Momordica charantia juice by Lactobacillus plantarum has shown that the fermentation process transforms momordicoside into its corresponding aglycone. This process not only reduces bitterness but also enhances the anti-diabetic potential of the juice, indicating the significance of aglycones in medicinal applications (Mazlan et al., 2015).

Future Directions

Research on Momordica charantia and its constituents, including Momordicoside I aglycone, is ongoing. Future directions may include further investigation into the antidiabetic properties of these compounds, as well as their potential roles in managing other health conditions .

Properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWGKJJMMBZZDX-ITPHIMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098621
Record name (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81910-41-0
Record name (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81910-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: Momordicoside I aglycone demonstrates promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. Molecular docking studies reveal that this compound binds to the active site of SmPNP with a strong binding affinity of -7.9 kcal/mol []. This interaction primarily occurs through pi-sigma bonds with the amino acid residue HIS 88, a crucial residue within the SmPNP active site []. Inhibiting SmPNP could disrupt the parasite's purine salvage pathway, essential for nucleotide synthesis and, ultimately, parasite survival. This targeted mechanism suggests this compound's potential as a novel therapeutic lead for schistosomiasis treatment.

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